BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Acetyl Fluvoxamine Acid: Characterization,
Origin, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: N-Acetyl Fluvoxamine Acid
CAS No.: 88699-87-0
Cat. No.: B565630
Get Quote
. J

Content Type: Technical Whitepaper Subject: Pharmaceutical Impurity & Metabolite Analysis
Target Audience: Analytical Scientists, DMPK Researchers, and CMC Leads

Executive Summary

N-Acetyl Fluvoxamine Acid (CAS: 88699-87-0) represents a complex, dual-modified
derivative of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.[1][2] While primarily
identified as a Phase Il metabolite (M4) formed via oxidative demethylation and N-acetylation,
its significance extends into Quality Control (QC) and bioanalysis.[1][2]

For the drug development professional, this compound serves two critical roles:

o Bioanalytical Marker: It is a major urinary metabolite used to phenotype CYP2D6 activity and
assess metabolic clearance in clinical pharmacology.

» Specificity Reference: Due to its structural similarity to potential oxidative degradation
products (e.g., Fluvoxamine Acid), it acts as a crucial specificity standard in HPLC method
validation to ensure no co-elution with process impurities.[2]
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This guide provides a mechanistic breakdown of its formation, physicochemical properties, and
a self-validating LC-MS/MS protocol for its detection.[1][2]

Chemical Architecture & ldentity

Unlike the parent molecule, which acts as a lipophilic base, N-Acetyl Fluvoxamine Acid

possesses an amphiphilic nature due to the introduction of a carboxylic acid tail and a neutral

acetamide head group.[2]

N-Acetyl Fluvoxamine Acid

Feature Fluvoxamine (Parent) _ _
(Impurity/Metabolite)

CAS Number 54739-18-3 88699-87-0

Formula C15H21F3N202 C16H19F3N204

Molecular Weight 318.34 g/mol 360.33 g/mol

Functional Group A

Primary Amine (Basic, pKa ~9.

[11[2](319)

Acetamide (Neutral, Non-

ionizable at physiological pH)

Functional Group B

Methoxy Ether (Lipophilic)

Carboxylic Acid (Acidic, pKa
~4.[1][2]5)

Solubility Profile

Soluble in organic solvents,

acidic water

Soluble in alkaline buffers (as

carboxylate), polar organics

Structural Transformation Logic

The transformation from Fluvoxamine to N-Acetyl Fluvoxamine Acid involves two distinct

chemical events:

o Oxidative Demethylation (Tail): The terminal methoxy group (-OCH3) is oxidized to a

carboxylic acid (-COOH).[1][2] This drastically alters the polarity, introducing a negative

charge at neutral pH.[2]

e N-Acetylation (Head): The primary amine (-NH2) on the aminoethoxy side chain is acetylated

to form an acetamide (-NH-CO-CH3).[1][2] This removes the basic center of the molecule.[2]
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Origin & Formation Pathways|[2]

Understanding the origin is vital for distinguishing between process impurities (formed in the
reactor) and metabolites (formed in the patient).[1][2]

A. Metabolic Pathway (In Vivo)

This is the primary source of N-Acetyl Fluvoxamine Acid.[1] It is desighated as metabolite
M4.[2]

o Step 1 (CYP2D6): Oxidative demethylation of Fluvoxamine to Fluvoxamine Acid
(Intermediate).[1][2][4]

o Step 2 (NAT - N-Acetyltransferase): Acetylation of the primary amine.[1][2]

¢ Clinical Relevance: Accumulation of this metabolite can indicate renal clearance rates, but it
is generally considered pharmacologically inactive.[2]

B. Potential Degradation/Process Context (In Vitro)

While rare in solid-state stability, this structure can theoretically form under specific stress
conditions:[1][2]

o Oxidative Stress: Strong oxidants can convert the methoxy group to the acid.[2]

o Excipient Interaction: In liquid formulations containing acetyl donors (e.g., degrading aspirin
or acetate buffers), the amine could undergo acetylation, though this is kinetically slow
compared to hydrolysis.[2]

Visualization: Formation Pathway

The following diagram illustrates the dual-modification pathway.
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Physicochemical Shift
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Click to download full resolution via product page

Caption: Step-wise metabolic conversion of Fluvoxamine to N-Acetyl Fluvoxamine Acid via
oxidative demethylation and subsequent acetylation.

Analytical Strategy: Separation & Detection
Detecting N-Acetyl Fluvoxamine Acid presents a unique chromatographic challenge:

Orthogonality.[2]

o The Parent (Fluvoxamine) is a base.[2] It retains well at high pH or with ion-pairing reagents.

[1][2]

e The Impurity is an acid.[2][3][5][6] At high pH (common for basic drugs), it becomes fully
ionized (COO-) and elutes in the solvent front (void volume), causing quantitation failure.[1]

[2]

Recommended Protocol: Acidic Reverse Phase LC-MS

To capture this impurity, you must suppress the ionization of the carboxylic acid group.[2]

1. Chromatographic Conditions

o Column: C18 stationary phase with high carbon load (e.g., Waters XSelect HSS T3 or
equivalent) to retain polar acids.[1][2]

» Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]
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o Why: Low pH keeps the -COOH protonated (neutral), increasing hydrophobicity and
retention.[1][2]

o Mobile Phase B: Acetonitrile (ACN).[1][2]

o Gradient:
o Start: 5% B (Hold 1 min to trap polar acid).
o Ramp: 5% to 90% B over 10 mins.[2]

o Note: N-Acetyl Fluvoxamine Acid will elute earlier than Fluvoxamine due to the polar
amide/acid groups, but sufficiently retained away from the void.[2]

2. Mass Spectrometry (MS/MS) Detection

Since the molecule has lost its basic amine (acetylated), positive mode sensitivity may
decrease compared to the parent.[1][2] However, the amide can still protonate.

« lonization: ESI Positive (ESI+) and Negative (ESI-).[1][2]

o Recommendation: Screen both.[2] ESI(-) is often more selective for the carboxylic acid
moiety [M-H]-.[1][2]

 MRM Transitions (Conceptual):
o Parent (ESI+): 361.3 — Fragment (Loss of Acetyl/COOH).[1][2]

o Parent (ESI-): 359.3 — Fragment (Decarboxylation).[1][2]

Method Development Decision Tree

Use this logic flow to validate the method for specificity.
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Start: Impurity Profiling

Is Mobile Phase pH < 3.0?

No
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Risk: Impurity lonizes (COO-) Success: Impurity Protonated (COOH)

Retains on C18
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[M+H]+ = 361.3

(Higher Specificity)

Click to download full resolution via product page

Caption: Decision logic for optimizing HPLC retention of the acidic N-Acetyl impurity.

Regulatory & Toxicological Assessment

Safety Classification
o Category: Metabolite (MIST Guidelines apply).[1][2]

+ Genotoxicity: As an N-acetylated derivative, the reactive primary amine is masked, generally
reducing genotoxic risk compared to primary aromatic amines (though Fluvoxamine's amine
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is aliphatic).[1][2]

o Coverage: If the metabolite is present in human plasma at levels >10% of total drug-related
exposure, it is considered "qualified" and requires no further animal toxicity testing.[2]

Reference Standard Usage

For regulatory submissions (ANDA/NDA), N-Acetyl Fluvoxamine Acid is required to:

» Validate Bioanalytical Methods: Prove that the assay can distinguish Parent Drug from
Metabolites.

o Confirm Mass Balance: In ADME studies, accounting for this metabolite helps close the
mass balance equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [N-Acetyl Fluvoxamine Acid: Characterization, Origin,
and Analytical Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565630/docs#n-acetyl-fluvoxamine-acid-
characterization-origin-and-analytical-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.clinpgx.org/pathway/PA166163866
https://www.pharmaffiliates.com/en/parentapi/fluvoxamine-impurities
https://tlcpharma.com/impurity-details.php?subcatname=Fluvoxamine%20Maleate
https://www.benchchem.com/product/b565630/docs#n-acetyl-fluvoxamine-acid-characterization-origin-and-analytical-profiling
https://www.benchchem.com/product/b565630/docs#n-acetyl-fluvoxamine-acid-characterization-origin-and-analytical-profiling
https://www.benchchem.com/product/b565630/docs#n-acetyl-fluvoxamine-acid-characterization-origin-and-analytical-profiling
https://www.benchchem.com/product/b565630/docs#n-acetyl-fluvoxamine-acid-characterization-origin-and-analytical-profiling
https://www.benchchem.com/product/b565630?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

